Dimethyl 2-({[ethyl(2-hydroxyethyl)amino]carbonothioyl}amino)terephthalate
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Overview
Description
1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process may include:
Step 2: Introduction of the carbamothioyl group via a reaction with ethyl isothiocyanate under controlled conditions.
Step 3: Addition of the hydroxyethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the aliphatic side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-2-ethylbenzene
- 1,4-Dimethyl-2-vinylbenzene
- 1,4-Dimethyl-2-ethenylbenzene
Uniqueness
1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H20N2O5S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
dimethyl 2-[[ethyl(2-hydroxyethyl)carbamothioyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-4-17(7-8-18)15(23)16-12-9-10(13(19)21-2)5-6-11(12)14(20)22-3/h5-6,9,18H,4,7-8H2,1-3H3,(H,16,23) |
InChI Key |
SPOPRSWACOHEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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